NSD3-IN-1
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Overview
Description
NSD3-IN-1 is a chemical compound with the molecular formula C13H13N5OS and a molecular weight of 287.34 g/mol . This compound is known for its unique structure, which includes an amino group, a phenoxyethyl group, and a purine-thiol core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSD3-IN-1 typically involves the reaction of 6-amino-9H-purine-8-thiol with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
NSD3-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the purine ring or the phenoxyethyl group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
NSD3-IN-1 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSD3-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by binding to receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-amino-9-(2-phenoxyethyl)-7H-purine-8-thione: Similar structure but with a thione group instead of a thiol group.
2-{[6-amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid: Contains a propanoic acid group attached to the purine-thiol core.
Uniqueness
NSD3-IN-1 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group allows for versatile chemical modifications, while the phenoxyethyl group enhances its interaction with biological targets.
Properties
Molecular Formula |
C13H13N5OS |
---|---|
Molecular Weight |
287.34g/mol |
IUPAC Name |
6-amino-9-(2-phenoxyethyl)-7H-purine-8-thione |
InChI |
InChI=1S/C13H13N5OS/c14-11-10-12(16-8-15-11)18(13(20)17-10)6-7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,20)(H2,14,15,16) |
InChI Key |
JBEQBNJBWHOCNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Origin of Product |
United States |
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